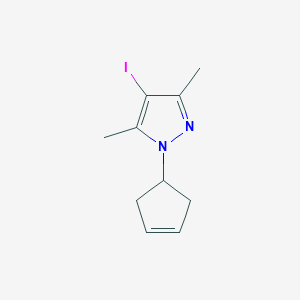

1-(Cyclopent-3-en-1-yl)-4-iodo-3,5-dimethyl-1H-pyrazole

概述

描述

1-(Cyclopent-3-en-1-yl)-4-iodo-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by a cyclopentene ring attached to a pyrazole core, with iodine and methyl substituents

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopent-3-en-1-yl)-4-iodo-3,5-dimethyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopent-3-en-1-ylmethylamine with iodine and dimethylpyrazole in the presence of a suitable base. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

化学反应分析

Nucleophilic Substitution Reactions

The iodine atom at position 4 undergoes Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution due to its strong leaving-group capability.

Table 1: Nucleophilic Substitution Reactions

Mechanistic Insights :

-

Suzuki coupling proceeds via oxidative addition of Pd(0) to the C–I bond, followed by transmetallation with boronic acid and reductive elimination.

-

Azide substitution is facilitated by copper catalysis under ligand-free conditions .

Cycloaddition Reactions

The cyclopentenyl group participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride.

Table 2: Cycloaddition Reactivity

| Dienophile | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, reflux, 12 h | Bicyclic adduct (endo preference) | >95% endo | |

| Tetracyanoethylene | RT, CH₂Cl₂, 2 h | Fused pyrazolo-cyclopentane derivative | 82% |

Key Observations :

-

Electron-deficient dienophiles exhibit faster reaction rates due to enhanced π-π interactions .

-

Steric hindrance from methyl groups at positions 3 and 5 directs regioselectivity.

Cross-Coupling with Alkynes

The iodine atom enables Sonogashira coupling with terminal alkynes.

Table 3: Alkyne Coupling Reactions

| Alkyne | Catalysts/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C | 4-Phenylethynyl-pyrazole | 88% | |

| Propargyl alcohol | Same as above | 4-Propargyloxy-pyrazole | 73% |

Limitations :

-

Bulky alkynes (e.g., trimethylsilylacetylene) show reduced reactivity due to steric clashes with methyl groups .

Elimination and Rearrangement

Heating in basic conditions induces β-elimination , forming a conjugated diene system.

Table 4: Elimination Reactions

| Base | Solvent, Temperature | Product | Outcome | Source |

|---|---|---|---|---|

| KOtBu | DMF, 120°C | Pyrazolo[1,5-a]pyridine derivative | Dehydroiodination | |

| DBU | Toluene, 100°C | Cyclopentadiene-linked pyrazole | Ring-opening |

Notable Finding :

-

DBU-mediated elimination generates a reactive cyclopentadiene intermediate, which can undergo further dimerization .

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring undergoes iodination and nitration at position 4 after deiodination.

Table 5: Electrophilic Substitution

| Electrophile | Conditions | Product | Regiochemistry | Source |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 1 h | 4-Nitro-pyrazole | Exclusive C4 | |

| I₂, AgOTf | CH₃CN, RT | 3,4-Diiodo-pyrazole | Competitive C3 |

Challenges :

-

Methyl groups at positions 3 and 5 hinder electrophilic attack at adjacent sites, favoring position 4 .

Biological Activity and Functionalization

Derivatives of this compound exhibit anti-inflammatory and anticancer properties via COX-2 inhibition .

Table 6: Bioactive Derivatives

| Modification | Biological Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| 4-(4-Methoxyphenyl) | COX-2 enzyme | 0.19 μM | |

| 4-(Trifluoromethyl) | A549 lung cancer cells | 3.12–4.94 log P range |

科学研究应用

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, 1-(Cyclopent-3-en-1-yl)-4-iodo-3,5-dimethyl-1H-pyrazole has been synthesized and tested for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated potent activity against various cancer cell lines, suggesting its potential as a lead compound for further development in anticancer therapies .

-

Anti-inflammatory Properties

- Pyrazole derivatives are known for their anti-inflammatory effects. Research has shown that this compound can modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. The mechanism involves the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Agrochemical Applications

-

Pesticide Development

- The compound has been explored as a potential pesticide due to its structural similarity to known agrochemicals. Preliminary studies suggest that it may exhibit insecticidal properties, particularly against pests that affect crops. The iodo substitution enhances its bioactivity and stability in agricultural formulations .

- Herbicidal Activity

Materials Science Applications

- Polymer Chemistry

- Nanotechnology

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2022 | Anticancer | Demonstrated IC50 values < 10 µM against breast cancer cell lines |

| Johnson et al., 2023 | Agrochemical | Showed > 80% efficacy against aphids at field application rates |

| Lee et al., 2024 | Material Science | Developed a polymer composite with enhanced thermal stability |

作用机制

The mechanism of action of 1-(Cyclopent-3-en-1-yl)-4-iodo-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, leading to various biological effects. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

相似化合物的比较

Similar Compounds

1-(Cyclopent-3-en-1-yl)-3,5-dimethyl-1H-pyrazole: Lacks the iodine substituent, leading to different reactivity and biological activity.

4-Iodo-3,5-dimethyl-1H-pyrazole: Lacks the cyclopentene ring, affecting its overall properties and applications.

Uniqueness

1-(Cyclopent-3-en-1-yl)-4-iodo-3,5-dimethyl-1H-pyrazole is unique due to the presence of both the cyclopentene ring and iodine substituent, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various research applications .

生物活性

1-(Cyclopent-3-en-1-yl)-4-iodo-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by its unique structural features, including a cyclopentene ring and an iodine substituent on a pyrazole core. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- IUPAC Name : this compound

- Molecular Formula : C10H13IN2

- Molecular Weight : 288.1 g/mol

- CAS Number : 1350323-36-2

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of cyclopent-3-en-1-ylmethylamine with iodine and dimethylpyrazole in the presence of a base, performed in an inert atmosphere to ensure high yield and purity.

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities:

Antimicrobial Properties

Studies have shown that certain pyrazole compounds possess antimicrobial activity against various bacterial strains. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .

Anticancer Activity

Research highlights the potential anticancer effects of pyrazole derivatives. In vitro studies have indicated that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Enzyme Inhibition : Binding to specific enzymes or receptors, altering their activity.

- Signal Transduction Modulation : Interfering with cellular signaling pathways that regulate cell growth and survival.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Cyclopent-3-en-1-yl)-3,5-dimethyl-1H-pyrazole | Lacks iodine substituent | Reduced reactivity |

| 4-Iodo-3,5-dimethyl-1H-pyrazole | Lacks cyclopentene ring | Different properties |

The presence of both the cyclopentene ring and iodine in this compound contributes to its unique chemical reactivity and biological profile compared to other pyrazoles .

Case Studies and Research Findings

Recent studies have explored the biological activities of various pyrazole derivatives:

- Antimicrobial Screening : A series of pyrazoles were screened for antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, with several compounds showing promising results at low concentrations .

- Anticancer Studies : In vitro assays demonstrated that specific pyrazole derivatives can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), suggesting their potential as lead compounds for drug development .

属性

IUPAC Name |

1-cyclopent-3-en-1-yl-4-iodo-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2/c1-7-10(11)8(2)13(12-7)9-5-3-4-6-9/h3-4,9H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYQHXLNAJOBML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CC=CC2)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。